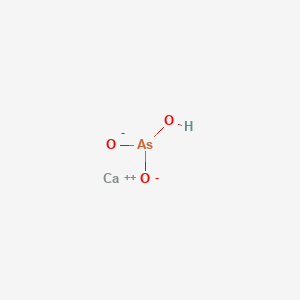

Arsenous acid, calcium salt

Description

Properties

CAS No. |

1333-24-0 |

|---|---|

Molecular Formula |

AsCaHO3 |

Molecular Weight |

164.01 g/mol |

IUPAC Name |

calcium;hydrogen arsorite |

InChI |

InChI=1S/AsHO3.Ca/c2-1(3)4;/h2H;/q-2;+2 |

InChI Key |

LGBCMHYFFJVCFY-UHFFFAOYSA-N |

Canonical SMILES |

O[As]([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways

Controlled Precipitation Routes

Precipitation from aqueous solutions is a primary method for generating calcium arsenite and various calcium arsenate compounds. The formation of specific, predictable solid phases is contingent upon meticulous control over reaction parameters.

The synthesis of calcium arsenite, the salt formed from arsenous acid (As(III)), can be achieved through controlled precipitation. One documented method involves the simultaneous titration of a calcium hydroxide (B78521) (Ca(OH)₂) solution and a sodium arsenite (NaAsO₂) solution into water at ambient temperature (25°C). acs.org This process yields a precipitate of calcium arsenite, identified as CaHAsO₃·0.5H₂O. acs.org The stability of calcium arsenite precipitates, such as CaHAsO₃, is notably high under alkaline conditions, particularly at pH values between 12 and 13, which are often achieved by using lime (CaO) as a precipitating agent. geologyscience.ru In studies involving lime slurries, arsenic immobilization from As(III) sources was found to be controlled by the formation of a distinct calcium-arsenic precipitate, particularly when the initial molar ratio of calcium to arsenic (Ca/As) is 2.5:1 or greater. researchgate.net

A diverse array of calcium arsenate phases, containing pentavalent arsenic (As(V)), can be synthesized via precipitation, with the resulting products varying in stoichiometry and degree of hydration. arizona.edu The specific phase formed is highly sensitive to the synthesis conditions. arizona.edu

Research has demonstrated the formation of several crystalline calcium arsenates at room temperature by mixing solutions of sodium arsenate (Na₂HAsO₄·7H₂O) with calcium hydroxide (Ca(OH)₂) slurries over extended periods. scielo.org.mx Phases synthesized through this route include:

Guerinite (Ca₅H₂(AsO₄)₄·9H₂O) scielo.org.mx

Haidingerite (CaHAsO₄·H₂O) scielo.org.mx

Pharmacolite (CaHAsO₄·2H₂O) scielo.org.mx

By equilibrating aqueous slurries with varying compositions at elevated pH, other important calcium arsenate phases have been produced. acs.org These include tricalcium arsenate dihydrate, arsenate apatite, and a hydrated tetracalcium species. acs.org The key phases identified are:

Ca₃(AsO₄)₂·xH₂O (hydrated tricalcium arsenate) acs.orgresearchgate.net

Ca₅(AsO₄)₃OH (Johnbaumite, the arsenate analogue of hydroxylapatite) arizona.eduacs.org

Ca₄(OH)₂(AsO₄)₂·4H₂O acs.org

The synthesis of Johnbaumite (Ca₅(AsO₄)₃OH), in particular, is significant as it is considered a stable form of calcium arsenate that may control dissolved arsenate concentrations in certain environments. arizona.edu

Table 1: Synthesized Calcium Arsenate Phases via Controlled Precipitation

| Phase Name | Chemical Formula | Synthesis Method | Reference |

| Guerinite | Ca₅H₂(AsO₄)₄·9H₂O | Mixing Na₂HAsO₄ and Ca(OH)₂ at room temp. | scielo.org.mx |

| Haidingerite | CaHAsO₄·H₂O | Mixing Na₂HAsO₄ and Ca(OH)₂ at room temp. | scielo.org.mx |

| Pharmacolite | CaHAsO₄·2H₂O | Mixing Na₂HAsO₄ and Ca(OH)₂ at room temp. | scielo.org.mx |

| Johnbaumite | Ca₅(AsO₄)₃OH | Reaction of Ca(OH)₂ with arsenate solutions | arizona.eduacs.org |

| Hydrated Tricalcium Arsenate | Ca₃(AsO₄)₂·xH₂O | Precipitation from Ca/As solutions at pH 3-7 | researchgate.net |

The initial molar ratios of reactants, especially the ratio of calcium to arsenic (Ca/As) and the presence of other ions like iron (Fe), are critical determinants of the final product composition.

The Ca/As ratio directly influences which calcium arsenate phase is thermodynamically favored. Studies have identified various phases across a Ca/As molar ratio range of 1.25 to 4.0. researchgate.net For instance, to obtain phase-pure Ca₃(AsO₄)₂·xH₂O, a Ca/As ratio of 1.5 is effective. researchgate.net For arsenite precipitation, a Ca/As ratio of at least 2.5 was required to form a distinct Ca-As-O solid phase. researchgate.net

The presence of iron fundamentally alters the precipitation behavior due to the high stability of iron arsenates. laurentian.cabc-mlard.ca In mixed Ca-Fe-As systems, arsenic shows a strong preference for precipitating with iron rather than calcium, particularly under acidic to neutral conditions. laurentian.caimperial.ac.uk

Fe/As Ratio: To ensure the formation of stable ferric arsenate sludge, an Fe/As molar ratio greater than 5:1 is often recommended. bc-mlard.ca

Preferential Precipitation: In solutions containing both iron and calcium, iron arsenate compounds like scorodite (FeAsO₄·2H₂O) will precipitate in preference to calcium arsenates, especially at a pH below 5. laurentian.cabc-mlard.ca As the pH is increased, calcium begins to co-precipitate, forming more complex Ca-Fe-arsenate phases. laurentian.ca

The pH of the solution and the reaction temperature are master variables that dictate the mineralogy, crystallinity, and hydration state of the resulting calcium-arsenic solids.

Effect of pH: The stability and formation of specific phases are strongly pH-dependent.

For calcium arsenite , high pH values (e.g., 12-13) favor the precipitation of stable solids like CaHAsO₃. geologyscience.ru

For calcium arsenates , a range of phases can be targeted by controlling pH. Phase-pure, well-crystallized Ca₃(AsO₄)₂·xH₂O forms in a pH range of 3 to 7. researchgate.net In contrast, the formation of arsenate apatite (Ca₅(AsO₄)₃OH) and Ca₄(OH)₂(AsO₄)₂·4H₂O is favored at higher pH values. acs.org Specifically, Johnbaumite tends to precipitate at a pH above 8. imperial.ac.uk In mixed systems, a low pH (<5) promotes the formation of ferric arsenate over calcium arsenate. bc-mlard.ca

Effect of Temperature: Temperature primarily influences the crystallinity and the degree of hydration of the precipitated solids.

At lower temperatures (below 100°C), highly hydrated calcium arsenate phases such as pharmacolite, haidingerite, and guerinite are common. imperial.ac.uk

In the intermediate temperature range of 100°C to 200°C, less hydrated phases like a weilite-type compound (CaHAsO₄) are formed. imperial.ac.uk

At temperatures above 200°C, the precipitates tend to be more crystalline and approach the composition of anhydrous Ca₃(AsO₄)₂. imperial.ac.uk

Higher temperatures generally promote the growth of more ordered and crystalline compounds. laurentian.ca For example, at 95°C, specific phases like yukonite and johnbaumite have been formed at pH 8 and 12, respectively. researchgate.net

Table 2: Influence of Temperature on Calcium Arsenate Phase Formation

| Temperature Range | Predominant Calcium Arsenate Phase(s) | Hydration State | Reference |

| < 100°C | Pharmacolite, Haidingerite, Guerinite | Highly hydrated | imperial.ac.uk |

| 100°C - 200°C | Weilite-type (CaHAsO₄) | Constitutional water only | imperial.ac.uk |

| > 200°C | Approaches Ca₃(AsO₄)₂ | Minor constitutional water | imperial.ac.uk |

| > 100°C (at pH > 8) | Johnbaumite (Ca₅(AsO₄)₃OH) | Hydroxyl group present | imperial.ac.uk |

Hydrothermal and Atmospheric Synthesis Procedures

Hydrothermal synthesis, which involves heating aqueous solutions in a sealed pressure vessel above their boiling point, is a key technique for producing highly crystalline and stable arsenate compounds. laurentian.caimperial.ac.uk This method allows for the formation of phases that may not be accessible under ambient conditions. For example, a crystalline sodium calcium arsenate, NaCa(AsO₄), was synthesized hydrothermally by heating reactants to temperatures between 360°C and 370°C for several days. iucr.orgnih.gov Studies on the Ca-Fe-AsO₄ system have utilized hydrothermal treatments up to 225°C to investigate the formation of various compounds and their stability. laurentian.ca High temperatures (>150°C) are particularly effective in promoting the crystallization of products like scorodite in iron-containing systems. imperial.ac.uk

Atmospheric synthesis procedures, typically carried out at or below 100°C, are also employed. While often resulting in less crystalline or amorphous products, specific crystalline phases can be obtained. For instance, crystalline scorodite can be synthesized at atmospheric pressure and temperatures below 100°C by carefully controlling the oxidation rate of Fe(II) in the system. acs.org This demonstrates that with precise control of reaction kinetics, crystalline materials can be formed without high-pressure equipment.

Solid-State Reactions and High-Temperature Formation

While precipitation from solution is the most extensively documented route, high-temperature reactions also play a role in the formation of calcium arsenates. These methods typically involve the reaction of precursor solids at elevated temperatures to form new, often anhydrous, crystalline phases.

Much of the understanding of high-temperature formation comes from the upper temperature ranges of hydrothermal synthesis. As temperatures increase, the precipitated solids become progressively less hydrated and more crystalline. imperial.ac.uk For example, work in the calcium-arsenate system has shown that above 200°C, the resulting solid approaches a Ca₃(AsO₄)₂ composition with only minor amounts of constitutional water. imperial.ac.uk The hydrothermal synthesis of NaCa(AsO₄) at 360-370°C further illustrates the use of high temperatures to create dense, anhydrous, and highly ordered crystal structures. iucr.orgnih.gov While classic solid-state synthesis involving the direct heating of mixed oxides (e.g., CaO and As₂O₅) is less detailed in the literature for this specific system, the principles of high-temperature treatment leading to stable, crystalline, and anhydrous phases are well-established through these hydrothermal studies.

Crystallographic and Structural Investigations

Crystal Structure Analysis of Hydrated Calcium Arsenites

The Roselite Group is a series of monoclinic, hydrated calcium arsenates with the general formula Ca₂X(AsO₄)₂·2H₂O, where 'X' can be cobalt, manganese, magnesium, and/or zinc. galleries.com While detailed crystallographic data for the specific compound "arsenous acid, calcium salt" (calcium arsenite) is not extensively covered in the provided research, the study of hydrated calcium arsenate minerals offers significant structural insights. The mineral roselite, a hydrated calcium cobalt magnesium arsenate, is dimorphous with beta-roselite; roselite is monoclinic while beta-roselite is triclinic, indicating different crystal structures for the same chemical formula. galleries.com

Minerals such as pharmacolite (CaHAsO₄·2H₂O) and guérinite (originally thought to be Ca₅(HAsO₄)₂(AsO₄)₂·9H₂O) are important hydrated calcium arsenates that control arsenic mobility in certain environments. researchgate.net The crystal structure of guérinite is characterized by complex layers composed of corner- and edge-sharing CaOₙ (where n=7 or 8) polyhedra and arsenate groups. researchgate.net These layers are interconnected exclusively through a network of hydrogen bonds. rruff.info Similarly, the structure of pharmacolite also features layers held together only by hydrogen bonds. researchgate.net

Structural Elucidation of Calcium Arsenate Minerals (e.g., Arsenate Apatites, Pharmacolite)

The crystal structures of various calcium arsenate minerals have been precisely determined, revealing key details about their atomic arrangement.

Arsenate Apatites: Arsenate apatites, such as the mineral johnbaumite [Ca₅(AsO₄)₃(OH)], are isostructural with hydroxylapatite. arizona.edu These compounds typically crystallize in the hexagonal space group P6₃/m. mdpi.comcambridge.orgrsc.org The apatite structure is known for its ability to accommodate a wide range of chemical substitutions at the cation sites (Ca), the tetrahedral site (As), and the anion column site (OH, F, Cl). arizona.educambridge.org The structure consists of a framework of Ca(1) and tetrahedral (AsO₄) groups, which creates channels containing Ca(2) atoms and the column anions (e.g., OH⁻). cambridge.org The substitution of different ions, such as lead (Pb²⁺) for calcium (Ca²⁺) or halogens for the hydroxyl group, leads to systematic changes in the unit-cell parameters and interatomic distances. mdpi.com For instance, synthetic lead arsenate apatites (mimetites) all crystallize in the hexagonal P6₃/m space group. mdpi.com

Pharmacolite (CaHAsO₄·2H₂O): Pharmacolite crystallizes in the monoclinic space group P2₁/n. researchgate.net Its structure is isostructural with brushite (CaHPO₄·2H₂O). researchgate.netuniovi.es The structure is composed of complex layers built from CaOn polyhedra (with coordination numbers of 7 and 8) and arsenate (HAsO₄²⁻) tetrahedra, which share corners and edges. researchgate.netresearchgate.net These layers are linked to each other solely through hydrogen bonding. researchgate.net Neutron diffraction studies have been crucial in precisely locating the hydrogen atom positions within the pharmacolite structure. researchgate.net

Guérinite and Picropharmacolite: The crystal structure of guérinite was revised to be Ca₆(HAsO₄)₃(AsO₄)₂·10.5H₂O, crystallizing in the monoclinic space group P2₁/n. researchgate.net Its structure consists of complex layers of calcium polyhedra and arsenate groups. researchgate.net Picropharmacolite, Ca₄Mg(HAsO₄)₂(AsO₄)₂·11H₂O, is triclinic with space group P1̅. researchgate.net Its structure is also characterized by layers of calcium and magnesium coordination polyhedra sandwiched by arsenate groups, with the layers linked only by hydrogen bonding. researchgate.net

| Mineral | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Johnbaumite (analogue) | Ca₅(AsO₄)₃(OH) | Hexagonal | P6₃/m | a = 9.72 Å, c = 6.99 Å (synthetic) |

| Pharmacolite | CaHAsO₄·2H₂O | Monoclinic | P2₁/n | a = 17.628 Å, b = 6.728 Å, c = 23.384 Å, β = 90.68° |

| Guérinite | Ca₆(HAsO₄)₃(AsO₄)₂·10.5H₂O | Monoclinic | P2₁/n | a = 17.628 Å, b = 6.728 Å, c = 23.384 Å, β = 90.68° |

| Picropharmacolite | Ca₄Mg(HAsO₄)₂(AsO₄)₂·11H₂O | Triclinic | P1̅ | a = 13.537 Å, b = 13.507 Å, c = 6.709 Å, α = 99.81°, β = 96.45°, γ = 91.60° |

Structural Characterization of Solid Solutions (e.g., Ca₅(PₓAs₁₋ₓO₄)₃OH)

The flexible nature of the apatite structure allows for the formation of complete solid solutions between phosphate (B84403) and arsenate end-members. arizona.edu A detailed study of the Ca₅(PₓAs₁₋ₓO₄)₃OH series, spanning from hydroxylapatite (x=1) to its arsenate analogue, synthetic johnbaumite (x=0), confirms this comprehensive substitution. arizona.edu

Synchrotron X-ray diffraction and Rietveld structure refinements have demonstrated that as arsenate (AsO₄³⁻) progressively replaces phosphate (PO₄³⁻), the unit cell expands, primarily affecting the a cell parameter more than the c parameter. arizona.edu This expansion is attributed mainly to the larger size of the AsO₄ tetrahedron compared to the PO₄ tetrahedron. The average (As,P)-O bond length increases linearly with increasing arsenic content. Despite this tetrahedral expansion, the sizes of the calcium polyhedra show minimal variation across the solid solution series. arizona.edu This structural flexibility is a key factor in the incorporation of arsenic into apatite-group minerals in natural and engineered systems. arizona.edudntb.gov.ua Throughout the entire solid solution, the hexagonal P6₃/m symmetry is maintained, with no evidence for ordering or symmetry reduction. arizona.edu

| Composition (x) | a (Å) | c (Å) | Volume (ų) |

|---|---|---|---|

| 1.00 (Hydroxylapatite) | 9.423 | 6.883 | 528.8 |

| 0.80 | 9.483 | 6.907 | 538.1 |

| 0.60 | 9.548 | 6.927 | 547.9 |

| 0.40 | 9.617 | 6.953 | 558.5 |

| 0.20 | 9.673 | 6.974 | 567.5 |

| 0.00 (Johnbaumite) | 9.720 | 6.991 | 575.2 |

Analysis of Coordination Environments within Calcium Arsenic Compounds

In calcium arsenate minerals, arsenic is typically found in a tetrahedral coordination with oxygen, forming arsenate (AsO₄³⁻) or protonated hydrogen arsenate (HAsO₄²⁻) groups. researchgate.netrruff.info The As-O bond lengths can vary depending on whether the oxygen atom is also bonded to a hydrogen atom; elongated As-O bonds are indicative of protonation. researchgate.net

The coordination environment of calcium is more varied. In the apatite structure, there are two distinct calcium sites: Ca(1) and Ca(2). cambridge.org The Ca(1) site is coordinated by nine oxygen atoms, while the Ca(2) site has a lower coordination number. cambridge.org In more complex hydrated structures like guérinite and picropharmacolite, the calcium coordination polyhedra (CaOₙ) are irregular, with coordination numbers (n) typically ranging from 7 to 8. researchgate.netresearchgate.net These Ca polyhedra share corners and edges with the arsenate tetrahedra to build up the crystal structure. researchgate.netrruff.info In some cases, Ca-O distances can be quite long, reaching up to 2.87 Å in guérinite. researchgate.net The study of these coordination environments is essential for understanding the crystal chemistry and stability of these arsenic-bearing phases. cambridge.orgnih.gov

Chemical Reactivity and Transformation Mechanisms

Aqueous Phase Equilibria and Speciation

The interaction of calcium arsenite with water is fundamental to understanding its environmental impact. This section explores its solubility under various conditions and how pH influences the chemical forms of arsenic in solution.

Calcium arsenite is characterized as a sparingly soluble salt. nih.gov Its solubility, however, is not a simple constant and is significantly influenced by the chemical conditions of the aqueous environment, particularly pH. bc-mlard.ca Studies have shown that under acidic conditions, the solubility of calcium arsenite increases. This is attributed to the protonation of the arsenite ion (AsO₂⁻), which shifts the dissolution equilibrium.

Conversely, basic calcium arsenates and arsenites exhibit minimum solubilities at a high pH of over 12, with solubility increasing as the pH drops. bc-mlard.ca The presence of other ions also plays a role. For instance, the presence of excess calcium ions, such as from the addition of lime (calcium hydroxide), can suppress the dissolution of calcium arsenate through the common ion effect, leading to apparent arsenic solubilities of less than 0.1 mg/L. researchgate.net However, this stability is tenuous and dependent on maintaining a high pH and an excess of calcium. researchgate.net

Research has highlighted that discrepancies in reported solubility data often stem from variations in experimental conditions like ionic strength, pH, and redox potential. For example, Toxicity Characteristic Leaching Procedure (TCLP) tests have shown that arsenic concentrations from calcium arsenate can reach 2,500–3,500 mg/L, indicating significant potential for mobilization under certain conditions. researchgate.net The kinetics of dissolution involve the release of arsenite ions into the solution, a process that is also influenced by temperature. mdpi.com

Table 1: Reported Solubility Data for Calcium Arsenic Compounds

| Compound System | Test Condition | Reported Arsenic Concentration (mg/L) | Reference |

|---|---|---|---|

| Calcium Arsenate | TCLP Test | 2,500 - 3,500 | researchgate.net |

| Calcium Arsenate | Hydrothermal, pH 6, 25°C | 3,400 | researchgate.net |

| Calcium Arsenate | Hydrothermal, pH 9, 25°C | 1,012 | researchgate.net |

| Calcium Arsenate | Hydrothermal, pH 11, 25°C | 1,072 | researchgate.net |

This table is interactive. Users can sort columns to compare data.

The speciation of arsenic in a calcium-rich aqueous system is highly dependent on pH. bc-mlard.ca Arsenic can exist in two primary oxidation states in natural waters: trivalent arsenite (As(III)) and pentavalent arsenate (As(V)). mecon.gob.ar The transformation between these species is a critical factor in arsenic's mobility and reactivity.

In general, arsenite is the more mobile and toxic form. The equilibrium between arsenite and arsenate is influenced by pH and the presence of other ions. researchgate.net In systems containing goethite (an iron oxyhydroxide), the presence of calcium can promote the adsorption of arsenate (As(V)), especially at high pH. researchgate.netmdpi.com This can even lead to a decrease in the adsorption of arsenite (As(III)) when arsenate is also present. researchgate.net

Under anaerobic conditions, the reduction of As(V) to As(III) can occur, increasing arsenic mobility. nih.gov Conversely, in oxidizing environments, As(III) can be converted to As(V). The stability of the resulting calcium arsenate precipitates is also pH-dependent, with minimum solubility observed at pH values above 12. bc-mlard.ca As the pH decreases, the solubility of calcium arsenate increases significantly. bc-mlard.cajwent.net The presence of bicarbonate and carbonate ions, which can depress the pH to around 8.3, further enhances the dissolution of calcium arsenate, releasing soluble arsenate into the water. bc-mlard.ca

Redox Chemistry of Arsenic in Calcium Systems

The oxidation and reduction (redox) reactions of arsenic are central to its environmental behavior. These transformations between arsenite (As(III)) and arsenate (As(V)) are influenced by the presence of calcium and other chemical species.

The oxidation of the more mobile arsenite (As(III)) to the less mobile arsenate (As(V)) is a key process for arsenic immobilization. sswm.info While atmospheric oxygen can act as an oxidant, this process is typically very slow. sswm.info The oxidation can be accelerated by various factors, including microbial activity, high temperatures, and the presence of catalysts. sswm.info

In calcium-containing systems, specific chemical oxidants can be employed. For example, a Fenton-like technology using Fe(III) and calcium peroxide (CaO₂) has been shown to effectively oxidize arsenite to arsenate. researchgate.net In this process, hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are identified as the key oxidizing species. researchgate.net The calcium ions derived from CaO₂ also contribute significantly to the subsequent removal of the newly formed arsenate, likely through the formation of insoluble calcium-iron-arsenate colloids. researchgate.net The presence of calcium ions has been shown to enhance the removal of As(V) during electrocoagulation with aluminum electrodes by neutralizing surface charges and increasing binding energy. mdpi.com Furthermore, studies on calcite surfaces have revealed that As(III) can be partially oxidized to As(V) before being incorporated into the calcite crystal structure. ugr.es

The stability of calcium arsenate, the product of As(III) oxidation, can be compromised under reducing (anoxic) conditions. nih.gov In such environments, arsenate (As(V)) can be reduced back to the more mobile arsenite (As(III)). nih.gov This process can be microbially mediated and is a significant pathway for the re-mobilization of arsenic from solid phases into groundwater. acs.org

Studies have demonstrated that in mixtures containing calcium arsenate and certain organic adjuvants like lime sulfur or casein, the reduction of arsenate to arsenite can occur over time. nih.gov This leads to an increase in the concentration of soluble arsenite. nih.gov In flooded calcareous soils, anoxic conditions promote an increase in arsenic mobility, which is linked to the conversion of As(V) to As(III). nih.gov The stability of calcium arsenate is therefore contingent on maintaining oxidizing conditions in the surrounding environment.

Carbonation Reactions and Environmental Stability

The long-term stability of calcium arsenite and arsenate is significantly impacted by their reaction with atmospheric carbon dioxide, a process known as carbonation. bc-mlard.caresearchgate.net This reaction is a critical factor in the environmental fate of arsenic-containing calcium compounds.

When calcium arsenate is exposed to carbon dioxide, particularly in the presence of moisture, it can break down. bc-mlard.caresearchgate.net The reaction leads to the formation of calcium carbonate (CaCO₃), which is a more stable mineral, and the release of soluble arsenic species into the environment. bc-mlard.caresearchgate.netacs.org This process is a major concern for the long-term disposal of arsenic-containing wastes that have been stabilized with lime. researchgate.netamericanelements.com The pH of the system tends to be depressed to around 8.3 during this process, which further favors the solubility of the released arsenic. bc-mlard.ca

The reaction with CO₂ can cause precipitated Ca-As compounds to convert to calcium carbonate, which in turn releases arsenic back into the solution. researchgate.net This instability is a key reason why calcium arsenates are often considered a poor choice for long-term arsenic immobilization compared to more stable compounds like ferric arsenates, which are less susceptible to carbonation. bc-mlard.ca While the formation of a calcite (calcium carbonate) crust can sometimes slow down the penetration of CO₂ into a solid matrix, the inherent susceptibility of calcium arsenate to carbonation remains a significant pathway for arsenic mobilization. researchgate.net Studies on poorly crystalline calcium arsenates show that their transformation in the presence of atmospheric CO₂ is complex, with the formation of various crystalline calcium carbonates and arsenates controlling the behavior of arsenic. americanelements.com

Complexation and Ligand Exchange Reactions

The chemical reactivity of arsenous acid, calcium salt (calcium arsenite) in aqueous environments, particularly concerning complexation and ligand exchange, is primarily governed by the behavior of the arsenite oxyanion (As(III)). While calcium arsenite itself is a simple salt, the arsenite ion can participate in a variety of complexation reactions, acting either as a central atom or, more commonly, as a ligand that coordinates with other metal centers. The calcium ion (Ca²⁺) can also influence these equilibria, sometimes competing with other metal ions for binding sites on organic ligands. researchgate.net

In aqueous solutions, arsenite speciation is pH-dependent; the neutral species, arsenous acid (H₃AsO₃), is dominant in most natural waters, with deprotonated forms becoming more significant in alkaline conditions. geoscienceworld.org The arsenite anion possesses a stereochemically active lone pair of electrons, which influences its coordination geometry, typically resulting in a pyramidal shape. geoscienceworld.orgwikipedia.org

Research into arsenite's reactivity often focuses on its interactions with natural organic matter (NOM) and metal oxides, which are prevalent in environmental systems. acs.orgosti.gov Studies have shown that arsenite engages in ligand exchange reactions and can form ternary complexes, where it bridges between a metal ion and an organic ligand. acs.org For instance, in systems containing iron(III)-NOM complexes, arsenite has been shown to displace hydroxylic or phenolic groups on the organic matter to bind with the iron center. acs.orgresearchgate.net This process is a key mechanism for the sequestration of arsenic in environments rich in organic matter. acs.org

The formation of these complexes has been confirmed through spectroscopic methods, which have identified specific bond formations and distances. acs.orgresearchgate.net The interaction is not limited to undefined organic matter; arsenite also forms complexes with specific organic ligands like humic and salicylic (B10762653) acids. nih.gov The presence of cations like Ca²⁺ can indirectly affect these interactions by altering the surface chemistry and aggregation of organic matter and metal oxides. researchgate.net

Detailed research findings have elucidated the specific nature of these complexes. For example, when interacting with iron(III) complexed by peat (a form of NOM), arsenite forms distinct inner-sphere complexes. acs.orgresearchgate.net These interactions underscore the role of ligand exchange as a fundamental transformation mechanism for arsenite.

Table 1: Spectroscopic Data for Arsenite (As(III)) Ternary Complex Formation with Iron(III)-Peat Complexes

| Complex Type | Description | As-Fe Bond Distance (Å) | As-C Bond Distance (Å) | Reference |

|---|---|---|---|---|

| Bidentate Mononuclear | Arsenite binds to a single iron atom via two oxygen atoms. | 2.88–2.94 | - | acs.orgresearchgate.net |

| Monodentate Binuclear | Arsenite bridges two separate iron atoms. | 3.35–3.41 | - | acs.orgresearchgate.net |

| Ligand Exchange Complex | Arsenite displaces hydroxylic/phenolic groups of peat. | - | 2.70–2.77 | acs.orgresearchgate.net |

The efficiency of complex formation between arsenite and organic molecules can vary based on the type of ligand. nih.gov Studies comparing hydrophobic and hydrophilic organic ligands have demonstrated different binding affinities.

Table 2: Complexation of Arsenite (As(III)) with Organic Ligands in Water

| Organic Ligand | Ligand Type | Percentage of As(III) Complexed | Reference |

|---|---|---|---|

| Humic Acid (HA) | Hydrophobic | 2.1–8.8% | nih.gov |

| Salicylic Acid (SA) | Hydrophilic | 1.05–4.02% | nih.gov |

The mechanisms identified include not only ligand exchange but also chemical complexation and surface precipitation, particularly on modified surfaces containing calcium. mdpi.com The arsenite ion's ability to form stable complexes with various ligands is a critical aspect of its chemical behavior, influencing its mobility and distribution in diverse systems.

Environmental Geochemistry and Immobilization Mechanisms

Occurrence and Chemical Speciation in Natural and Contaminated Matrices

Arsenous acid, calcium salt, also known as calcium arsenite, and its related arsenic compounds are found in various environmental matrices, both natural and as a result of contamination. Their presence and chemical form (speciation) are critical in determining their mobility, bioavailability, and potential toxicity.

Soils: In soils, arsenic can exist in both inorganic and organic forms. The application of pesticides containing calcium arsenate in the past has led to significant arsenic residues in agricultural lands. geoscienceworld.orgnih.gov For instance, orchard soils that received extensive applications of lead arsenate have shown large residues of arsenic. nih.gov The mobility of arsenic in soil is influenced by factors such as soil type, with downward leaching more likely in sandy soils compared to heavier soils. nih.gov The presence of other ions, particularly phosphate (B84403), can increase the rate of arsenic leaching. nih.gov In general, arsenic sorbs to iron, aluminum, and manganese (oxy)hydroxides, as well as calcium compounds. mdpi.com

Industrial Wastes: Industrial activities, particularly mining and smelting of metal ores, are significant sources of arsenic contamination in the environment. researchgate.net Wastes from these operations can contain various forms of arsenic, including calcium arsenite and arsenate. The glass industry has also historically used arsenic trioxide, which can result in arsenic-containing waste like glass slag. nih.gov

Fly Ash: Coal combustion is a major source of arsenic-containing fly ash. nih.govresearchgate.netacs.org In fly ash, arsenic is predominantly found as pentavalent arsenate (As(V)), with smaller amounts of trivalent arsenite (As(III)). nih.govresearchgate.net This arsenic can be associated with glassy phases, iron (oxy)hydroxides, and calcium arsenate. nih.govresearchgate.net The chemical speciation of arsenic in fly ash is crucial for evaluating its environmental behavior, as As(V) is generally less mobile than As(III) under many conditions. nih.govnih.gov However, under certain leaching conditions, the more mobile As(III) can be released from fly ash. nih.gov Studies have shown a strong correlation between the presence of iron oxides and arsenic on the surface of fly ash particles, suggesting a key role for these minerals in controlling arsenic's fate. acs.org

The following table provides a summary of arsenic speciation in different matrices:

| Matrix | Predominant Arsenic Species | Associated Phases | Factors Influencing Speciation |

| Soils | Arsenate (As(V)), Arsenite (As(III)) | Iron/Aluminum/Manganese (oxy)hydroxides, Calcium compounds, Clay minerals, Organic matter | pH, Redox potential, Presence of competing ions (e.g., phosphate) nih.govmdpi.com |

| Industrial Wastes | Varies depending on the source (e.g., Ca₃(AsO₄)₂, Ca(AsO₂)₂) | Mineral ores, Smelting byproducts | Industrial process, Waste treatment methods |

| Fly Ash | Primarily Arsenate (As(V)), minor Arsenite (As(III)) | Glassy materials, Iron (oxy)hydroxides, Calcium arsenate nih.govresearchgate.net | Coal composition, Combustion conditions, Post-combustion handling |

Geochemical Pathways of Formation and Dissolution in Aqueous Systems

The formation and dissolution of arsenous acid, calcium salt (calcium arsenite) and related calcium-arsenic compounds in aqueous systems are governed by a complex interplay of geochemical factors. These pathways are critical in controlling the mobility and bioavailability of arsenic in the environment.

Formation: The precipitation of calcium arsenite and arsenate is a key mechanism for arsenic immobilization. In aqueous solutions, calcium ions (Ca²⁺) can react with arsenite (AsO₃³⁻) or arsenate (AsO₄³⁻) anions to form insoluble precipitates. The formation of these compounds is highly dependent on pH, the molar ratio of calcium to arsenic, and the presence of other ions. researchgate.net

For instance, the reaction of calcium hydroxide (B78521) with arsenious acid in an aqueous medium leads to the formation of solid calcium arsenite. The formation of various calcium arsenate phases, such as Ca₃(AsO₄)₂·xH₂O, Ca₅(AsO₄)₃(OH), and Ca₄(OH)₂(AsO₄)₂·4H₂O, has been observed over a wide range of pH and Ca/As molar ratios. researchgate.net The structure and crystallinity of the precipitated calcium arsenate compounds are influenced by the pH and Ca/As molar ratio during their formation. researchgate.net For example, well-crystallized Ca₃(AsO₄)₂·xH₂O is formed at a pH between 3 and 7 with a Ca/As ratio of 1.5. researchgate.net

Dissolution: The dissolution of calcium-arsenic precipitates can release arsenic back into the aqueous phase, thereby increasing its mobility. The solubility of these compounds is pH-dependent. For example, calcium arsenate has a higher solubility under alkaline conditions. researchgate.net The presence of carbonate can also enhance the dissolution of calcium arsenate. Contact with carbon dioxide can lower the pH of a slurry containing calcium arsenate, leading to the release of soluble arsenate ions as the system equilibrates to form calcium carbonate. bc-mlard.ca

The dissolution of synthetic solid solutions of calcium arsenate-phosphate hydroxylapatite [Ca₅(PₓAs₁₋ₓO₄)₃(OH)] shows an initial rapid release of calcium, phosphate, and arsenate ions, which then slows down as the system approaches a steady-state. publish.csiro.au This highlights the dynamic nature of dissolution processes for these complex mineral phases.

Chemical Immobilization Strategies via Calcium Precipitation

The precipitation of arsenic with calcium is a widely explored strategy for immobilizing this toxic element in contaminated soils and water. This approach leverages the formation of sparingly soluble calcium-arsenic compounds.

Role of Calcium-Bearing Minerals (e.g., CaO, CaCO₃) in Arsenic Sequestration

Calcium-bearing minerals such as lime (CaO) and limestone (CaCO₃) are commonly used to reduce the mobility of arsenic. researchgate.net The primary mechanism is the formation of low-solubility calcium arsenates through precipitation, adsorption, or inclusion in pozzolanic reaction products. researchgate.net

Studies have shown that CaO is generally more effective at removing arsenate from aqueous solutions than CaCO₃. mdpi.comresearchgate.netsemanticscholar.org This is attributed to the higher effective calcium content that CaO provides in solution. mdpi.comresearchgate.net The removal of arsenate by these materials is primarily due to chemical adsorption, where arsenate anions bind to Ca²⁺ on the mineral surface or combine with free Ca²⁺ in the solution to form precipitates. mdpi.com

The effectiveness of these minerals is influenced by several factors. For instance, the presence of bicarbonate and sulfate (B86663) can reduce the efficiency of arsenic removal by competing for adsorption sites. mdpi.com The pH of the system is also critical, with an optimal range of 8–10.8 observed for arsenic removal by limestones. mdpi.com Heating can promote arsenic immobilization by reducing the influence of carbonation and favoring the formation of insoluble svabite (Ca₅(AsO₄)₃OH) at high temperatures. researchgate.net

The following table summarizes the arsenate removal capabilities of different calcium-bearing materials.

| Calcium-Bearing Material | Arsenate (As(V)) Removal Efficiency | Key Factors Influencing Removal |

| Calcium Oxide (CaO) | High; can reduce As(V) from 0.2 mg/L to 0.383 × 10⁻³ mg/L in 10 minutes. mdpi.comresearchgate.netsemanticscholar.org | Higher effective calcium content in solution. mdpi.comresearchgate.net |

| Calcium Carbonate (CaCO₃) | Moderate; removal efficiency depends on calcite content and particle size. mdpi.com | Surface area, calcite content, presence of competing anions (bicarbonate, sulfate). mdpi.com |

| Calcium Fluoride (CaF₂) | Lower than CaO but higher than CaCO₃ in some studies. mdpi.comresearchgate.net | Anion type affects the chemical binding abilities of calcium ions and arsenate. mdpi.com |

Surface Adsorption Mechanisms on Calcium-Modified Materials (e.g., Biochar)

Modifying materials like biochar with calcium can significantly enhance their capacity to remove arsenic from water. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has a large surface area and porosity, but its typically negative surface charge limits its ability to adsorb anionic pollutants like arsenate. biochartoday.com

Impregnating biochar with calcium compounds, such as CaO, introduces calcium ions that act as binding sites for arsenic. nih.gov Studies have shown that calcium-modified biochar can achieve high arsenate removal efficiencies, often exceeding 95%. nih.gov The primary removal mechanisms are thought to be precipitation of calcium-arsenic compounds and electrostatic interactions between the modified biochar surface and the arsenate anions. nih.gov

The effectiveness of calcium-modified biochar can be influenced by pH. For instance, significant precipitation of calcium arsenites and arsenates on unmodified biochar was observed at a near-neutral pH of 6.5. bohrium.com The modification of biochar with calcium oxides has been shown to increase the arsenate removal rate significantly, with mechanisms including chemical complexation, ligand exchange, and surface precipitation. biochartoday.commdpi.com

Co-precipitation with Other Mineral Phases (e.g., Iron Oxides, Carbonates)

Co-precipitation is a process where a dissolved substance is removed from solution along with a precipitating solid. In the context of arsenic immobilization, co-precipitation with iron oxides and carbonates is a significant pathway.

The presence of iron is known to immobilize arsenic through the co-precipitation of metal arsenates with iron oxides. bc-mlard.ca In systems containing both iron and calcium, the removal of arsenic can be enhanced. For example, in the presence of both bicarbonate (HCO₃⁻) and calcium (Ca²⁺), the formation of calcium carbonate (CaCO₃) can act as a nucleation seed for the growth of large iron (hydr)oxide particles, which in turn enhances the removal of arsenic through adsorption and co-precipitation. nih.gov

Similarly, when steel-making slag is used to remove arsenic, a large amount of calcium leaches from the slag and precipitates as calcite or amorphous calcium carbonate. This process removes arsenic through co-precipitation and adsorption. jksmer.or.kr In alkaline environments, the formation of insoluble calcium-arsenic precipitates like Ca₃(AsO₄)₂ and CaHAsO₃ has been reported. mdpi.com The synergistic effect of dissolved organic matter (from biochar) and newly generated CaCO₃ can also contribute to the immobilization of arsenic. nih.gov

Advanced Analytical Chemistry for Chemical State and Speciation

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for identifying the specific crystalline phases of calcium arsenite. When a material is exposed to X-rays, the rays are diffracted in a pattern characteristic of its unique crystal lattice structure. This pattern serves as a fingerprint for the compound's identification.

Studies involving the equilibration of calcium oxide and arsenious acid solutions have successfully utilized XRD to identify the resulting solid phases. In the Ca(II)-As(III)-H₂O system, XRD analysis confirmed the formation of crystalline compounds such as Ca(AsO₂)₂. tandfonline.com However, identifying calcium arsenite and related calcium arsenate phases in complex natural samples, like contaminated sediments, can be challenging with conventional XRD. This difficulty arises when the target compounds are present in low concentrations or as microscale precipitates within a matrix of other minerals like calcite, gypsum, and quartz. scielo.org.mx

In such cases, more advanced synchrotron-based micro-X-ray diffraction is employed. This technique uses a highly focused and intense X-ray beam, allowing for the analysis of microscopic individual grains within a heterogeneous sample. This approach has proven successful in identifying specific calcium arsenate minerals like guerinite, haidingerite, and pharmacolite in sediments where conventional XRD failed to detect them. scielo.org.mx Although these are arsenate (As(V)) compounds, the principle demonstrates the advanced capability applicable to identifying arsenite (As(III)) phases.

Table 1: Application of XRD in Calcium Arsenite/Arsenate Analysis

| Technique | Application | Findings | Reference |

|---|---|---|---|

| Conventional XRD | Identification of solids in the Ca(II)-As(III)-H₂O system | Confirmed the existence of the compound Ca(AsO₂)₂. | tandfonline.com |

| Conventional XRD | Analysis of contaminated sediments | Failed to identify calcium arsenate phases due to low concentration and complex matrix. | scielo.org.mx |

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the oxidation state and local atomic coordination environment of arsenic in both crystalline and amorphous materials. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom. The energy position of the absorption edge increases with a higher oxidation state. For arsenic, a distinct energy difference exists between the absorption edges of arsenite (As(III)) and arsenate (As(V)). uq.edu.auschweizerbart.de Researchers use reference compounds, such as sodium arsenite or synthetic calcium arsenite for As(III) and calcium arsenate for As(V), to create a library of spectra. By comparing the XANES spectrum of an unknown sample to these standards, the dominant arsenic oxidation state can be determined. uq.edu.auschweizerbart.denih.govacs.org Linear combination fitting of XANES spectra can also quantify the proportions of different arsenic species in a mixed-valence sample. acs.org

The EXAFS region provides information about the local structure around the central arsenic atom, including the number, type, and distance of neighboring atoms. Analysis of the EXAFS spectrum of a calcium arsenate sample, for example, revealed a coordination of 3.73 for the first shell oxygen atoms at a distance of 1.688 Å. rruff.info This level of detail is critical for understanding how calcium arsenite is bonded within a solid matrix.

Table 2: XAS Techniques for Arsenic Speciation

| Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| XANES | Arsenic oxidation state (e.g., As(III) vs. As(V)) | Differentiating calcium arsenite from calcium arsenate based on absorption edge energy. | uq.edu.auschweizerbart.de |

Vibrational Spectroscopies (FTIR, Raman, IR, DTA-TG) for Molecular Structure and Bonding

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, and conventional Infrared (IR) spectroscopy, are used to probe the molecular structure of calcium arsenite by detecting the vibrations of its chemical bonds. The arsenite (AsO₃)³⁻ ion has characteristic vibrational modes that appear at specific frequencies in the spectrum.

In aqueous solutions, Raman spectroscopy has been used to study the structures of arsenious acid and arsenite ions. acs.org For solid phases, IR and FTIR spectroscopy are commonly employed. In a study of arsenate interactions with CaO, FTIR was used alongside other methods to identify the formation of johnbaumite (Ca₅(AsO₄)₃(OH)). rruff.info The spectra of various synthetic calcium arsenate minerals have been characterized by IR, showing distinct patterns that, while similar to natural minerals, can reveal anomalies due to the presence of polymorphs or variable water content. researchgate.net The vibrational spectra of arsenate compounds show characteristic stretches for As-O bonds, which are sensitive to whether the oxygen is uncomplexed, bonded to calcium (As-OCa), or protonated (As-OH). princeton.edu For instance, As-OH stretching vibrations are observed at distinct wavenumbers, indicating the presence of protonated arsenate species. princeton.eduosti.gov These principles are directly applicable to the study of calcium arsenite, where vibrations of As-O and As-O-Ca bonds would be the focus.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are used to study the thermal stability of compounds. When a substance is heated, it undergoes phase transitions or decomposition at specific temperatures, which are detected by DTA-TG. This analysis was used to characterize synthetic calcium arsenate compounds, providing information on their thermal decomposition and water content. researchgate.net

Table 3: Vibrational Spectroscopy of Arsenic Compounds

| Technique | Information Probed | Example Finding | Reference |

|---|---|---|---|

| Raman Spectroscopy | Molecular vibrations | Used to study the structure of arsenite ions in aqueous solution. | acs.org |

| FTIR/IR Spectroscopy | Functional groups, molecular bonding | Identified As-OH vibrations in sorbed arsenate, indicating protonation. | princeton.eduosti.gov |

Hyphenated Techniques for Solution Speciation (e.g., HPLC-ICP-MS)

To determine the concentration of dissolved arsenic species, such as those that may leach from solid calcium arsenite, hyphenated techniques are the methods of choice. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for arsenic speciation analysis in aqueous samples. nih.govsem.com.tr

In this technique, the liquid sample is first injected into an HPLC system. The HPLC column, typically a strong anion-exchange column, separates the different arsenic species based on their chemical properties. nih.gov For example, arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) can be chromatographically separated from each other. nih.govresearchgate.net

After separation, the eluent from the HPLC flows directly into an ICP-MS. The ICP-MS uses a high-temperature argon plasma to atomize and ionize the arsenic atoms, which are then detected by the mass spectrometer. Because ICP-MS is an element-specific detector, it provides extremely sensitive and selective quantification of the arsenic in each separated fraction. This allows for the precise measurement of the concentration of each individual arsenic species. The method is highly sensitive, with detection limits reported in the nanogram per liter (ng/L) or parts per trillion (ppt) range for various arsenic species. sem.com.trresearchgate.net

Table 4: Performance of HPLC-ICP-MS for Arsenic Speciation

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Analytes | Separated and quantified arsenic species | Arsenite (As(III)), Arsenate (As(V)), MMA, DMA, Arsenobetaine (AsB) | nih.gov |

| Separation | Chromatographic method used | Anion-exchange chromatography | nih.gov |

| Detection | Highly sensitive elemental detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | nih.govsem.com.tr |

Chemical Extraction Procedures for Solid-Phase Speciation

Chemical extraction procedures are employed to determine the speciation of arsenic in solid samples like soils, sediments, or industrial waste. These methods use a sequence of chemical reagents to selectively dissolve different fractions of arsenic based on how they are bound within the solid matrix.

Sequential chemical extraction schemes can provide information on the mobility and bioavailability of arsenic. A typical sequence might involve steps to extract water-soluble arsenic, ionically-bound arsenic, arsenic associated with amorphous iron and aluminum oxides, and arsenic bound in crystalline minerals. nerc.ac.uk For example, a study of mine waste used such a procedure to assess arsenic mobility, suggesting that calcium-arsenate phases could contribute to the leachable arsenic fraction under certain pH conditions. nerc.ac.uk

Solid-phase extraction (SPE) is another technique used for the preconcentration and selective separation of arsenic species from a solution prior to analysis. One study demonstrated the use of a highly porous aluminum oxide membrane to selectively extract arsenite (As(III)) ions. acs.org By controlling the pH of the sample, neutral As(III) species (H₃AsO₃) can be selectively sorbed onto the membrane, separating them from negatively charged As(V) species and other metal ions. acs.org This allows for the isolation and enrichment of the arsenite fraction for subsequent analysis.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can elucidate properties like bond energies, molecular geometries, and electronic characteristics.

While specific DFT studies focusing exclusively on crystalline calcium arsenite are limited in publicly available literature, extensive research on related compounds, such as calcium arsenate apatites and the adsorption of arsenite on mineral surfaces, provides a strong basis for understanding its properties. aip.orgresearchgate.net

DFT calculations are instrumental in characterizing the nature of chemical bonds within a compound. For calcium-arsenic-oxygen systems, the bonding involves both ionic and covalent characteristics.

As-O Bonding: In related calcium arsenate apatites, the structural building block is the tetrahedral (AsO₄)³⁻ complex. aip.org DFT studies show that the hybridization during the formation of the As–O bond is similar to that of the P–O bond in phosphates. aip.org The valence electron shell of the arsenic atom comprises two s and three p electrons that participate in forming these bonds. aip.org For aqueous arsenite species, quantum chemical studies have characterized the stable As(OH)₃ structure, which features three As-O bonds. researchgate.net

Ca-O Bonding: The interaction between calcium and the arsenite/arsenate oxyanion is primarily ionic. DFT analysis of calcium arsenate apatites reveals that the Ca–O bond is formed through the interactions of Ca 3d–O 2p and Ca 4s–O 2p orbitals. aip.org The former interaction is considered more crucial in determining the bond strength. aip.org

Surface Bonding: DFT studies on the adsorption of arsenite onto iron (oxyhydr)oxide surfaces show that it tends to form inner-sphere complexes, often in a bidentate binuclear fashion, where two oxygen atoms from the arsenite molecule bond to two different surface metal centers. researchgate.netresearchgate.net This indicates a strong covalent interaction between the arsenite species and mineral surfaces.

DFT calculations can predict the total energy of a system, which is crucial for assessing its thermodynamic stability. The method is also used to calculate the distribution of electron density and the electronic density of states (DOS), which helps in understanding the compound's conductivity and reactivity. aip.orgrsc.org

For calcium arsenate apatites, first-principles DFT calculations have been used to gain insights into their electronic structure and evaluate their properties. aip.org The analysis of DOS and crystal orbital overlap population (COOP) can reveal significant separation between occupied and empty orbitals, which is indicative of the material's electronic behavior. rsc.org

Regarding stability, both computational predictions and experimental observations indicate that calcium arsenite is not a highly stable compound. nih.gov It is known to be decomposed by atmospheric carbon dioxide, suggesting a lower thermodynamic stability compared to compounds like calcium carbonate. nih.govnoaa.gov DFT can be used to model such reactions, calculating the energy changes involved and confirming the favorability of the decomposition pathway. For instance, DFT calculations have been used to determine the energy barriers for reactions between various arsenicals and other molecules, providing a quantitative measure of their reactivity and, by extension, their stability. nih.gov

Molecular Dynamics Simulations of Interfacial Processes

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying interfacial phenomena, such as dissolution, precipitation, and adsorption at the solid-water interface.

Water Structuring at the Mineral Surface: MD simulations of the calcite-water interface show that water molecules form distinct, ordered hydration layers near the mineral surface. researchgate.net The water density exhibits a damped oscillatory behavior extending several angstroms from the surface, and the solid surface strongly influences the orientation and diffusion of these nearby water molecules. researchgate.net A similar approach for calcium arsenite could reveal how its surface structure organizes water, which is a critical first step in understanding its dissolution and reactivity in aqueous environments.

Adsorption and Dissolution Mechanisms: By simulating the interactions between a solid surface, water molecules, and dissolved ions, MD can provide a step-by-step view of dissolution and adsorption processes. For calcium-based systems, force fields like CLAYFF have been used to model the energetics at solid-fluid interfaces without requiring a predefined definition of chemical bonds. mdpi.com Applying this to calcium arsenite could help elucidate the kinetics and mechanisms of arsenic release into water or the adsorption of other ions onto its surface.

Thermodynamic Modeling of Phase Stability and Solubility Constants

Thermodynamic modeling uses fundamental data such as Gibbs free energy of formation (ΔG°f) and solubility products (Ksp) to predict the stability of different mineral phases under various geochemical conditions (e.g., pH, redox potential, and solution composition).

While calcium arsenite is known to be more soluble than corresponding calcium arsenate compounds, specific thermodynamic data is scarce. wikipedia.org However, some values have been determined through computer simulation and modeling based on experimental solubility data. A study on the reactions of arsenic(III) with calcium hydroxide (B78521) and carbonate calculated the Gibbs free energy for the formation of calcium arsenite (Ca(AsO₂)₂). In contrast, extensive experimental and modeling work has been done on various calcium arsenate (As(V)) phases, which are generally more stable and less soluble. researchgate.net These data provide a valuable benchmark for understanding the behavior of calcium arsenite.

Qualitative reports confirm that calcium arsenite is unstable and can be decomposed by atmospheric carbon dioxide. nih.govnoaa.gov This suggests that in environments open to the atmosphere, it is likely to transform into more stable phases like calcium carbonate, releasing arsenic into the solution.

Below is a table comparing the thermodynamic data for calcium arsenite with several calcium arsenate compounds.

Quantum Chemical Characterization of Aqueous Species and Solid-Phase Interactions

Quantum chemistry calculations, including DFT and other ab initio methods, provide a detailed description of molecular structures, reaction energies, and transition states for species in solution and their interactions with solid surfaces.

Aqueous Species: The primary aqueous species of As(III) at neutral pH is arsenous acid, H₃AsO₃. researchgate.net Quantum chemical studies indicate that the arsenite species in solution is solvated by three water molecules. researchgate.net EXAFS (Extended X-ray Absorption Fine Structure) analysis, supported by theoretical calculations, shows that at neutral pH, arsenite has a nearest-neighbor coordination geometry of approximately three As-O bonds with an average bond length of 1.77 Å. researchgate.net These results suggest that As(OH)₃ is the most stable structure existing in solution under these conditions. researchgate.net

Solid-Phase Interactions: Quantum mechanical calculations are used to determine the thermodynamics and kinetics of adsorption of aqueous arsenic species onto mineral surfaces. For example, the adsorption of arsenite on ferric hydroxide clusters has been modeled using DFT. researchgate.net These studies calculate the Gibbs free energies of reaction for the formation of different surface complexes, such as monodentate and bidentate species. researchgate.net Results indicate that the formation of a bidentate complex (where the arsenite ion bonds to two sites on the surface) is thermodynamically more favorable, with a calculated Gibbs free energy of reaction of -62.55 kcal/mol for a charged complex. researchgate.net Such calculations are critical for understanding the mechanisms that control the immobilization and transport of arsenic in the environment. researchgate.netekb.eg

Table of Compounds

Applications in Chemical Process Engineering and Waste Management

Chemical Remediation Technologies for Arsenic-Contaminated Effluents

The contamination of industrial wastewater with arsenic is a pressing environmental concern. Chemical remediation technologies often employ precipitation and stabilization techniques to remove or immobilize arsenic, with calcium arsenite formation being a key mechanism.

Precipitation-Based Arsenic Removal from Industrial Wastewaters

The addition of lime (calcium hydroxide (B78521), Ca(OH)₂) to arsenic-containing industrial effluents is a common practice to induce the precipitation of calcium-arsenic compounds. updatepublishing.com When the arsenic is in its trivalent state (arsenite, As(III)), the formation of calcium arsenite is a primary removal mechanism. The solubility of the resulting precipitate is a critical factor in the effectiveness of this method.

The work of Nishimura and Robins (1998) provides a foundational understanding of the solubility and stability of calcium arsenites in aqueous solutions. Their research identified two key calcium arsenite compounds: Ca(AsO₂)₂ and CaAsO₂OH·1/2H₂O. tandfonline.com The stability and solubility of these compounds are highly dependent on the pH of the solution. Generally, in the presence of calcium hydroxide, the formation of insoluble calcium hydrogen arsenite (CaHAsO₃) can significantly decrease the concentration of As(III) in the leachate. nih.govkuleuven.be

Research by Vandecasteele et al. (2002) on fly ash from a copper refining process, which contained high levels of arsenic trioxide, demonstrated that solidification with cement and lime could reduce the arsenic concentration in the leachate to approximately 5 mg/L in a saturated solution of Ca(OH)₂. nih.gov This reduction was attributed to the formation of insoluble CaHAsO₃. nih.gov

The following table summarizes research findings on the efficiency of arsenic removal through precipitation, highlighting the conditions and outcomes of various studies.

| Industrial Wastewater Source | Initial Arsenic Concentration (mg/L) | Treatment Conditions | Final Arsenic Concentration (mg/L) | Arsenic Removal Efficiency (%) | Key Findings |

| Copper Refining Fly Ash Leachate | ~5000 | Solidification with cement and lime, saturated Ca(OH)₂ solution | ~5 | >99 | Formation of insoluble CaHAsO₃ is the primary mechanism for As(III) immobilization. nih.gov |

| Synthetic Arsenite Solution | Not specified | Equilibrium with CaO at 25°C | Varies with pH | Not applicable | Identified stable compounds Ca(AsO₂)₂ and CaAsO₂OH·1/2H₂O. tandfonline.com |

| Mining Chemical Analysis Laboratory Wastewater | Not specified | Precipitation with calcium oxide, pH 6-11 | Not specified | ~99.9% for total arsenic | High removal efficiency achieved over a wide pH range. gardguide.com |

Stabilization/Solidification (S/S) Processes for Arsenic-Bearing Wastes

Stabilization/Solidification (S/S) is a widely used treatment technology for hazardous wastes, including those containing arsenic. This process aims to reduce the mobility of contaminants by physically entrapping them within a solidified matrix and/or by chemically converting them into less soluble forms. Cement-based S/S is a common approach where the formation of calcium arsenite is a key immobilization mechanism for arsenite-bearing wastes. researchgate.net

The high pH environment created by the hydration of cement, along with the abundance of calcium ions, promotes the formation of calcium-arsenic compounds. For arsenite (As(III)), the formation of calcium hydrogen arsenite (CaHAsO₃) within the cementitious matrix contributes to its immobilization. researchgate.net The calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel, the primary binding phase in hydrated Portland cement, can also physically encapsulate and chemically bind arsenic species.

The effectiveness of S/S treatment is often evaluated using leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions. Research has shown that the addition of cement to arsenic-contaminated soils and sludges can significantly reduce the leachability of arsenic. A study on stabilized arsenic-contaminated soil showed that cement was effective in reducing arsenic leaching, with the TCLP leachate concentration being well below the regulatory limit. mdpi.com

The table below presents findings from studies on the leaching of arsenic from stabilized/solidified wastes.

| Waste Type | Stabilizer(s) | Initial Arsenic Content | TCLP Leaching Result (mg/L As) | Key Findings |

| Arsenic-Contaminated Soil | Cement (5%) | Not specified | 0.0321 | Cement stabilization significantly reduced arsenic leachability. mdpi.com |

| Fly Ash from Copper Refining | Cement and Lime | 23-47% (wt %) | ~5 | Formation of insoluble CaHAsO₃ in the presence of Ca(OH)₂ is crucial. nih.govdss.go.th |

| Arsenic-bearing iron wastes | Cement | Not specified | <0.4% of total arsenic leached after 406 days | Cement stabilization is effective in limiting arsenic release, though the initial waste form influences the final stabilized form. science.gov |

| Arsenic-containing solid wastes | Portland cement, fly ash, calcium hydroxide | Not specified | Low leaching observed | Formation of calcite and calcium arsenite precipitates responsible for low arsenic leaching. |

Role in Metallurgy and Mineral Processing Wastes

The non-ferrous metals industry is a significant source of arsenic-containing wastes, as arsenic is often associated with ores of copper, lead, zinc, and gold. nih.gov During smelting and refining processes, arsenic is mobilized and can end up in various waste streams, including flue dusts, slags, and process wastewaters. The management of these arsenic-bearing wastes is a critical environmental challenge for the metallurgical industry.

The precipitation of arsenic as calcium arsenite is a common strategy for treating acidic wastewater generated during these operations. proquest.com The addition of lime (calcium hydroxide) neutralizes the acidic effluent and provides the calcium ions necessary for the precipitation of calcium arsenite and other metal hydroxides. This process effectively removes a significant portion of the dissolved arsenic from the water before it is discharged or recycled.

The resulting solid waste, often a sludge or filter cake containing calcium arsenite, requires careful management. These residues are typically disposed of in designated landfill facilities. The long-term stability of these calcium-arsenic compounds is a key consideration, as they can be susceptible to dissolution under changing environmental conditions, such as variations in pH or exposure to atmospheric carbon dioxide. rsc.org

Development of Calcium-Based Sorbents and Immobilization Agents

Beyond direct precipitation, there is ongoing research into the development of more sophisticated calcium-based materials for the removal and immobilization of arsenic, including arsenite. These materials are designed to have enhanced reactivity and stability compared to simple lime addition.

The synthesis of calcium-based sorbents can involve various approaches to create materials with high surface areas and specific affinities for arsenic. For instance, the use of calcite (calcium carbonate) as a sorbent for arsenite has been investigated. Studies have shown that arsenite can be adsorbed onto the surface of calcite and, under certain conditions, co-precipitated within the calcite crystal structure. arxiv.orgresearchgate.net

Other research has focused on the creation of more complex calcium-containing compounds. For example, the formation of calcium phosphate (B84403) hydroxyapatite (B223615) has been shown to be effective in removing arsenate from water, and similar principles could be applied to the development of sorbents for arsenite. researchgate.net The goal is to create stable mineral phases that can incorporate arsenic into their crystal lattice, thereby providing a more robust and long-term immobilization solution.

The effectiveness of these calcium-based sorbents is influenced by factors such as pH, the presence of competing ions, and the specific chemical form of the arsenic. Research continues to explore novel synthesis methods and material compositions to optimize the performance of calcium-based materials for arsenic remediation.

Future Research Trajectories

Elucidation of Metastable Phase Formation and Transformation Kinetics

Future research should prioritize a deeper understanding of the formation and transformation of metastable phases of calcium arsenite. The long-term stability of calcium-arsenic compounds is a significant concern, as they can be susceptible to environmental conditions, particularly atmospheric carbon dioxide. researchgate.netamericanelements.com Studies have shown that calcium arsenate compounds are often unstable and can transform into more stable crystalline forms of calcium carbonate and calcium arsenate over time. americanelements.comresearchgate.net The presence of anions like carbonates can inhibit the crystallization of calcium-arsenate compounds, leading to the release of arsenic. researchgate.net

The transformation kinetics are complex, influenced by factors such as pH, temperature, Ca/As molar ratios, and the presence of other ions. americanelements.comaip.org For instance, vaterite, a metastable polymorph of calcium carbonate, can transform into more stable calcite or aragonite, with the transformation rate being temperature-dependent. nih.gov Understanding the pathways and rates of these transformations is essential for predicting the long-term fate of calcium arsenite in various environments. Research in this area would involve controlled laboratory experiments to simulate aging under different atmospheric and geochemical conditions.

Table 1: Factors Influencing Calcium Arsenite Phase Transformation

| Factor | Influence on Stability and Transformation |

|---|---|

| pH | Affects the solubility and precipitation of different calcium arsenate and carbonate phases. researchgate.netamericanelements.com |

| Temperature | Influences the rate of transformation between metastable and stable polymorphs. aip.orgnih.gov |

| CO₂ Presence | Drives the carbonation process, leading to the formation of calcium carbonate and the potential release of soluble arsenic species. researchgate.netrsc.org |

| Ca/As Molar Ratio | Determines the initial precipitated phases and their subsequent stability. americanelements.com |

| Other Anions | Can significantly affect the crystalline structure and stability of the resulting calcium-arsenic compounds. researchgate.net |

Advanced Characterization of Nano-Scale Calcium Arsenic Phases

The synthesis and behavior of materials at the nanoscale can differ significantly from their bulk counterparts. Future research must employ advanced characterization techniques to investigate nano-scale calcium arsenic phases. The use of such methods is critical for understanding the structural, morphological, and surface properties that govern the reactivity and stability of these nanomaterials. horizonepublishing.comucl.ac.uk

A suite of high-resolution techniques should be utilized for a comprehensive analysis:

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology, size, and aggregation state of nanoparticles. horizonepublishing.comfrontiersin.orgnih.gov High-Resolution TEM (HR-TEM) can further reveal the crystalline structure and lattice defects. acs.org

X-ray Techniques: X-ray Diffraction (XRD) is fundamental for identifying the crystalline phases present in a sample. horizonepublishing.comresearchgate.net X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can provide detailed information about the surface chemistry and elemental composition of the outermost layers of the nanoparticles, which is crucial for understanding surface reactions. nih.govnih.gov

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying functional groups present in the material. horizonepublishing.com X-ray Absorption Spectroscopy (XAS) is particularly valuable for determining the local atomic environment and oxidation state of arsenic within the calcium-based matrix. nih.govmtu.edu

Scanning Probe Microscopy: Atomic Force Microscopy (AFM) can provide three-dimensional topographical information at the nanoscale, offering insights into surface roughness and structure. horizonepublishing.com

These advanced techniques will enable researchers to build a detailed picture of nano-scale calcium arsenite, linking its physical and chemical properties to its environmental behavior. nih.gov

Integrated Experimental and Computational Approaches for Complex Systems

To unravel the complexities of calcium arsenite systems, future research should increasingly integrate experimental studies with computational modeling. nd.edu This dual approach allows for the validation of theoretical models with empirical data and provides a deeper, mechanistic understanding of the observed phenomena.

Density Functional Theory (DFT) simulations, for example, have been successfully used to investigate the destabilization of calcium arsenate surfaces through the adsorption of carbonic acid (H₂CO₃), confirming that carbonation is a key driver of instability. rsc.org Similar DFT studies could elucidate the surface chemistry of different calcium arsenite polymorphs and their interactions with water and other environmental molecules. mtu.edu

Molecular dynamics (MD) simulations can be employed to study the kinetics of phase transformations and the incorporation or adsorption of arsenite species into calcite crystal lattices. nih.gov These computational tools can model atomic-level interactions that are difficult to observe directly through experimentation. By combining the results of these simulations with data from advanced characterization techniques (as described in 9.2) and dissolution/precipitation experiments, a robust predictive model for the behavior of calcium arsenite can be developed. nd.edunih.gov

Development of Novel Calcium-Based Materials for Targeted Chemical Transformations

Leveraging a fundamental understanding of calcium arsenite chemistry, future research should focus on the rational design of novel calcium-based materials for specific applications. This includes modifying the material to enhance its stability or to impart new functionalities for use in catalysis or environmental remediation.

One promising avenue is the creation of core-shell structures. For example, coating unstable calcium arsenate with a more stable and acid-resistant iron arsenate shell has been shown to dramatically improve its stability and prevent arsenic leaching. rsc.orgnih.gov This concept could be extended to calcium arsenite, encapsulating it within inert or functional shells to control its reactivity.

Furthermore, the development of functionalized calcium-based materials, such as calcium carbonate composites, offers a blueprint for creating advanced materials. nittetsukou.co.jpnih.gov By incorporating other elements or polymers, it may be possible to create novel calcium-arsenic materials with tailored properties. mdpi.comrsc.org Research into calcium-based catalysts for organic transformations and the use of calcium-based metal-organic frameworks (MOFs) also highlight the potential for designing sophisticated materials where the calcium ion plays a key structural or catalytic role. mdpi.comresearchgate.netbooktopia.com.au The application of calcium oxide nanoparticles to reduce arsenic toxicity in agricultural settings further demonstrates the potential for developing engineered calcium materials for targeted environmental applications. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Arsenous acid, calcium salt | Ca(AsO₂)₂ |

| Calcium Arsenate | Ca₃(AsO₄)₂ |

| Calcium Carbonate | CaCO₃ |

| Calcite | CaCO₃ |

| Aragonite | CaCO₃ |

| Vaterite | CaCO₃ |

| Iron Arsenate | FeAsO₄ |

| Carbonic Acid | H₂CO₃ |

Q & A

Q. How is calcium arsenite synthesized in laboratory settings, and what stoichiometric controls are critical?

Calcium arsenite (Ca₃(AsO₃)₂) is typically synthesized by reacting calcium oxide (CaO) with arsenic trioxide (As₂O₃) in aqueous media. The reaction requires precise molar ratios (e.g., 3:2 CaO:As₂O₃) and controlled pH (~8–10) to prevent the formation of calcium arsenate (As⁺5). Thermal treatment at 200–300°C may enhance crystallinity. Methodological validation includes X-ray diffraction (XRD) to confirm phase purity and inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify stoichiometry .

Q. What analytical techniques are used to confirm the molecular structure and purity of calcium arsenite?

- X-ray crystallography : Resolves the unit cell parameters and confirms the As⁺3 oxidation state in the arsenite ion (AsO₃³⁻).

- Solid-state NMR : Detects local symmetry around arsenic atoms, with ¹H NMR (in solution) revealing high symmetry consistent with As(OH)₃-derived structures.

- FT-IR spectroscopy : Identifies As-O and Ca-O vibrational modes (e.g., ~750 cm⁻¹ for As-O stretching). Purity is assessed via ICP-MS to quantify trace impurities like arsenate (As⁺5) .

Advanced Research Questions

Q. How can speciation analysis differentiate calcium arsenite from other arsenic compounds in complex environmental matrices?

Speciation analysis employs hyphenated techniques such as HPLC-ICP-MS, where chromatographic separation (e.g., anion-exchange columns) isolates arsenite (As⁺3) from arsenate (As⁺5) and organic arsenic species. Post-column derivatization with hydride generation enhances detection limits (≤0.1 ppb). Validation includes spike recovery tests and comparison with certified reference materials (CRMs) like NMI 7901-a .

Q. What experimental approaches resolve contradictions in reported thermal stability data for calcium arsenite?

Discrepancies in decomposition temperatures (e.g., 400°C vs. 500°C) arise from varying atmospheric conditions (oxidizing vs. inert). Methodological solutions:

- Thermogravimetric analysis (TGA) : Conducted under controlled O₂/N₂ atmospheres to isolate oxidative vs. pyrolytic pathways.

- In situ XRD : Monitors phase transitions during heating to identify intermediate products (e.g., CaAsO₂ or Ca₂As₂O₅).

- Kinetic studies : Apply the Flynn-Wall-Ozawa model to calculate activation energy for decomposition .

Q. What protocols ensure safe handling and disposal of calcium arsenite in laboratory settings?